molecular formula C27H52 B14811559 7(Z),11(Z)-Heptacosadiene

7(Z),11(Z)-Heptacosadiene

Cat. No.: B14811559
M. Wt: 376.7 g/mol
InChI Key: RJYQFYALHBHYMG-IDQXUSCUSA-N
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Description

Context of Insect Pheromones and Cuticular Hydrocarbons in Interspecies Communication

In the intricate world of insects, chemical signals are a primary mode of communication, governing a wide array of behaviors essential for survival and reproduction. These chemical messengers, known as semiochemicals, are organic compounds that transmit information between organisms. nih.gov Pheromones, a class of semiochemicals, facilitate communication between individuals of the same species (intraspecific), while allelochemicals mediate interactions between different species (interspecific). researchgate.netplantprotection.pl

A significant group of these chemical signals are cuticular hydrocarbons (CHCs), which are a complex mixture of lipids covering the outer layer, or cuticle, of virtually all insects. frontiersin.orgnih.govroyalsocietypublishing.org This waxy layer primarily serves to protect the insect from desiccation and abrasion. uitm.edu.my However, the composition of these CHCs is often species- and even sex-specific, allowing them to play a crucial secondary role in chemical communication. frontiersin.org CHCs can act as contact pheromones, influencing behaviors such as mate recognition, courtship, and in social insects, nestmate recognition and colony organization. nih.govcambridge.org

The communication mediated by CHCs is vital for reproductive isolation and sexual selection. uitm.edu.my The specific blend of hydrocarbons on an insect's cuticle can signal its species, sex, age, and even its physiological state. uitm.edu.my This chemical profile is genetically determined but can also be influenced by environmental factors like diet and temperature. uitm.edu.my In many insect species, unsaturated compounds and methyl-branched hydrocarbons within the CHC profile are more likely to be involved in communication, while n-alkanes are primarily associated with preventing water loss. researchgate.net The ability to perceive and interpret these chemical cues is fundamental for an insect to identify a suitable mate and avoid interspecies breeding. frontiersin.org

Overview of 7(Z),11(Z)-Heptacosadiene as a Semiochemical

Among the vast array of insect semiochemicals, 7(Z),11(Z)-Heptacosadiene stands out as a significant compound, particularly in the study of chemical ecology. This long-chain unsaturated hydrocarbon is a key component of the cuticular hydrocarbon profile of certain insect species and functions as a potent semiochemical. caymanchem.com Semiochemicals are broadly defined as chemicals that convey a signal from one organism to another, evoking a behavioral or physiological response. plantprotection.pl They are categorized based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). researchgate.net

7(Z),11(Z)-Heptacosadiene primarily functions as a pheromone, specifically a contact sex pheromone. frontiersin.orgbertin-bioreagent.com This means it plays a critical role in communication between males and females of the same species, often during courtship and mating rituals. bertin-bioreagent.com Unlike volatile pheromones that can attract mates over long distances, contact pheromones like 7(Z),11(Z)-Heptacosadiene are perceived at close range or upon physical contact with the insect's cuticle. frontiersin.org

The biological activity of 7(Z),11(Z)-Heptacosadiene is highly specific. In species where it acts as a female sex pheromone, its presence on the female's cuticle can elicit a stereotyped courtship behavior in conspecific males. caymanchem.combertin-bioreagent.com This chemical cue helps males to recognize potential mates of their own species, a crucial step in ensuring reproductive success. frontiersin.org

Historical Context of its Identification and Significance in Drosophila melanogaster

The identification and understanding of 7(Z),11(Z)-Heptacosadiene are intrinsically linked to research on the fruit fly, Drosophila melanogaster. This species has long been a model organism for genetic and behavioral studies, including the investigation of chemical communication. In D. melanogaster, 7(Z),11(Z)-Heptacosadiene is the predominant female-specific sex pheromone. caymanchem.combertin-bioreagent.com

Its significance was highlighted in studies demonstrating that this compound is a key aphrodisiac, stimulating male courtship behavior. caymanchem.com Research has shown that at specific quantities on the female cuticle, 7(Z),11(Z)-heptacosadiene can trigger wing vibrations in male D. melanogaster in a dose-dependent manner, a characteristic element of their courtship display. caymanchem.combertin-bioreagent.com

Furthermore, 7(Z),11(Z)-Heptacosadiene plays a crucial role in maintaining reproductive isolation between D. melanogaster and its sibling species, Drosophila simulans. nih.gov While the former uses 7,11-dienes like 7,11-heptacosadiene (7,11-HD) as its main female pheromone, the latter utilizes 7-tricosene (B1233067) (7-T). nih.gov This difference in chemical signaling helps prevent interbreeding between the two closely related species. nih.gov More recent research has also uncovered that a biosynthetic precursor of 7,11-HD, (Z)-4-undecenal (Z4-11Al), acts as a long-range attractant for D. melanogaster, showcasing the multifaceted role of this chemical pathway in the fly's life cycle. nih.gov The study of 7(Z),11(Z)-Heptacosadiene in D. melanogaster continues to provide valuable insights into the evolution of chemical communication and speciation. nih.govnih.gov

Properties

Molecular Formula

C27H52

Molecular Weight

376.7 g/mol

IUPAC Name

(7E,11E)-heptacosa-7,11-diene

InChI

InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-27H2,1-2H3/b15-13+,23-21+

InChI Key

RJYQFYALHBHYMG-IDQXUSCUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC/C=C/CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC=CCCC=CCCCCCC

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 7 Z ,11 Z Heptacosadiene

Cellular and Tissue Localization of 7(Z),11(Z)-Heptacosadiene Synthesis

The synthesis of cuticular hydrocarbons, including 7(Z),11(Z)-Heptacosadiene, is primarily localized to a specific type of secretory cell known as the oenocyte.

Oenocytes are large secretory cells of ectodermal origin found in most pterygote insects. nih.govelifesciences.org Genetic and biochemical studies have provided conclusive evidence that these cells are the principal site of CHC biosynthesis. nih.govncsu.edu In adult Drosophila melanogaster, oenocytes are responsible for producing the complex mixture of CHCs required for preventing desiccation and for chemical communication, such as pheromones. nih.govfrontiersin.org Experiments involving the ablation of adult oenocytes in D. melanogaster resulted in a dramatic reduction in most cuticular hydrocarbon species. nih.gov

The general pathway within oenocytes involves the synthesis of very-long-chain fatty acids (VLCFAs) which serve as precursors to hydrocarbons. nih.govfrontiersin.org Once synthesized in the oenocytes, hydrocarbons are transported, often via lipophorin particles in the hemolymph, to the epidermis and subsequently deposited onto the cuticle. nih.govncsu.edu

Enzymatic Machinery Involved in 7(Z),11(Z)-Heptacosadiene Production

The conversion of saturated fatty acid precursors into 7(Z),11(Z)-Heptacosadiene is accomplished by a dedicated set of enzymes, including desaturases, elongases, and a terminal oxidative decarbonylase.

Desaturases are critical enzymes that introduce double bonds at specific positions within the fatty acyl chain, a key step in generating unsaturated hydrocarbons. nih.gov In D. melanogaster, the biosynthesis of dienes like 7,11-heptacosadiene involves a sequence of desaturation events. researchgate.net

The process starts with a C16 saturated fatty acid (palmitic acid). researchgate.net

Desaturase1 (Desat1) : This enzyme introduces the first double bond at the 7th position (from the carboxyl end), creating a C7-unsaturated fatty acid precursor. researchgate.net

Desaturase F (DesatF) : Following elongation of the mono-unsaturated precursor, a second, female-specific desaturase, DesatF, introduces another double bond. This step transforms a 7-monoenic fatty acid into a 7,11-dienic fatty acid, which is the direct precursor for 7,11-dienes like 7(Z),11(Z)-Heptacosadiene. researchgate.netnih.gov The action of DesatF is crucial for creating the characteristic female pheromone profile. nih.gov

Another desaturase, Desat2, is involved in producing C5-unsaturated CHCs, but not the C7-unsaturated precursors needed for 7(Z),11(Z)-Heptacosadiene. researchgate.net The coordinated action of these desaturases is fundamental to generating the diversity of unsaturated CHCs. pnas.orgfrontiersin.org

Fatty acid elongases are enzyme complexes that sequentially add two-carbon units to the growing fatty acyl chain, generating the very-long-chain fatty acids (VLCFAs) that are precursors to CHCs. nih.govnih.gov The biosynthesis of a C27 compound like 7(Z),11(Z)-Heptacosadiene from a C16 precursor requires several cycles of elongation. researchgate.net

After the initial desaturation by Desat1, the resulting mono-unsaturated fatty acid undergoes multiple elongation steps to reach the appropriate chain length before the second desaturation by DesatF and the final conversion to a hydrocarbon. researchgate.net The expression of specific elongase-encoding genes is directly correlated with the abundance of CHCs of particular chain lengths. nih.govresearchgate.net

The final step in hydrocarbon biosynthesis is the conversion of a very-long-chain fatty aldehyde to a hydrocarbon with one less carbon atom. nih.govnih.gov This reaction is catalyzed by a P450 enzyme from the CYP4G family. nih.gov

Reduction to Aldehyde : First, the elongated and desaturated very-long-chain fatty acyl-CoA is presumed to be reduced to a corresponding fatty aldehyde.

Oxidative Decarbonylation : The fatty aldehyde is then acted upon by an oxidative decarbonylase. In Drosophila, this enzyme is Cyp4g1 . frontiersin.orgnih.gov This enzyme catalyzes the cleavage of the aldehyde's carbonyl group, releasing it as CO2 and forming the final hydrocarbon. nih.govacs.org

The function of Cyp4g1 is dependent on its redox partner, NADPH-cytochrome P450 reductase (Cpr) , which is also highly expressed in oenocytes. frontiersin.orgnih.gov Knocking down either Cyp4g1 or Cpr in the oenocytes leads to a significant deficiency in cuticular hydrocarbons and increased susceptibility to desiccation. nih.gov

Enzyme ClassSpecific Enzyme(s)Function in 7(Z),11(Z)-Heptacosadiene Biosynthesis
Desaturases Desat1, DesatFIntroduce Z-double bonds at the C7 and C11 positions of the fatty acid precursor.
Elongases VariousExtend the fatty acid chain to the required 28-carbon length.
Reductases Fatty Acyl-CoA ReductasesReduce the C28 dienoic fatty acyl-CoA to the corresponding C28 aldehyde.
Oxidative Decarbonylases Cyp4g1 / CprRemove the carbonyl carbon from the C28 aldehyde to form the final C27 diene.

Biosynthetic Derivation of Volatile Aldehyde Pheromones from 7(Z),11(Z)-Heptacosadiene

In addition to its role as a contact pheromone, 7(Z),11(Z)-Heptacosadiene serves as a direct precursor for a volatile pheromone in Drosophila melanogaster. nih.govresearchgate.net Female flies can convert the cuticular diene into the volatile aldehyde, (Z)-4-undecenal (Z4-11Al), which acts as a species-specific, long-range attractant for both sexes. nih.govresearchgate.net

The exact enzymatic mechanism for this conversion, likely an oxidative cleavage of one of the double bonds in the C27 diene to produce the C11 aldehyde, is an area of ongoing research. This biotransformation highlights the metabolic link between non-volatile cuticular hydrocarbons and volatile pheromones, where a single compound's biosynthetic pathway gives rise to signals that operate over different distances.

Formation of (Z)-4-Undecenal (Z4-11Al) as a Precursor

7(Z),11(Z)-Heptacosadiene (7,11-HD) serves as the biosynthetic precursor to the volatile female pheromone, (Z)-4-undecenal (Z4-11Al). biorxiv.orgnih.govd-nb.info This relationship is a key aspect of mate recognition in Drosophila melanogaster. biorxiv.orgnih.gov Z4-11Al is a species-specific, long-range sex pheromone that elicits flight attraction in both male and female flies. d-nb.infonih.gov The transformation from the long-chain cuticular hydrocarbon to the shorter, volatile aldehyde is a critical step in generating a signal that can be transmitted over a distance, facilitating mate finding before close-range courtship begins. biorxiv.orgd-nb.info While 7,11-HD itself is perceived at close range via gustatory receptors, its volatile derivative Z4-11Al functions through the olfactory system. biorxiv.orgd-nb.info

Generation of Other Aldehydic Oxidation Products

The oxidative cleavage of (Z,Z)-7,11-heptacosadiene is not limited to producing a single compound. This process can yield a variety of aldehydic products. Research has shown that the oxidation of 7,11-HD results in two saturated and two unsaturated aldehydes. biorxiv.org The specific products generated from this oxidation include:

(Z)-4-undecenal (Z4-11Al)

(Z)-4-eicosenal

Heptanal

Hexadecanal biorxiv.org

This process demonstrates how a single precursor molecule on the insect's cuticle can give rise to a more complex blend of volatile compounds through oxidation.

Hormonal and Nutritional Modulation of 7(Z),11(Z)-Heptacosadiene Biosynthesis

The production of 7(Z),11(Z)-Heptacosadiene is not static; it is dynamically regulated by a variety of internal and external factors, including hormones, diet, and the life stage of the organism.

Influence of Steroid Hormone Signaling (e.g., Ecdysteroids)

Steroid hormones, particularly ecdysteroids, play a regulatory role in the biosynthesis of cuticular hydrocarbons. eje.cz Studies using temperature-sensitive mutants of Drosophila melanogaster (ecd-1) have shown that inhibiting ecdysone biosynthesis leads to significant changes in the cuticular hydrocarbon profile. eje.cz Specifically, a reduction in the ecdysone level causes a marked decrease in the amount of 7,11-heptacosadiene. eje.cz This decrease is often accompanied by a corresponding increase in 7-heptacosene, suggesting that ecdysteroids may influence the specific desaturation steps required to convert monoenes into dienes. eje.cznih.gov

Impact of Dietary Lipids (e.g., Conjugated Linoleic Acid)

Dietary components, especially lipids, can significantly modulate pheromone production. Research in Drosophila melanogaster has demonstrated that conjugated linoleic acid (CLA), a type of polyunsaturated fatty acid, affects the levels of key female sex pheromones. foodnlife.org When female flies are fed a diet supplemented with CLA, the production of both 7,11-heptacosadiene and 7,11-nonacosadiene is significantly decreased. foodnlife.org In one study, a CLA-supplemented diet reduced 7,11-HD levels by 65% compared to a control diet. foodnlife.org This suggests that dietary fatty acids can directly interfere with or modulate the biosynthetic pathways responsible for producing these long-chain dienes. foodnlife.org

Age- and Experience-Dependent Regulation of Biosynthesis and Emission

The production of 7(Z),11(Z)-Heptacosadiene is also regulated by the age and experience of the insect. In Drosophila melanogaster, the composition of cuticular hydrocarbons changes significantly with age in both sexes. nih.gov Levels of 7,11-HD, a known aphrodisiac that stimulates male courtship, have been observed to decrease as female flies get older. nih.gov This age-related decline in the pheromone's abundance is directly linked to a reduction in the female's sexual attractiveness to males. nih.gov Furthermore, while the precursor 7,11-HD is regulated by age, the behavioral response to its volatile derivative, Z4-11Al, can be modulated by experience. Z4-11Al has been shown to elicit courtship behavior specifically in experienced, or previously mated, males, indicating a learned component in pheromonal response. researchgate.net

Table of Research Findings on Pheromone Modulation

FactorModulatorEffect on 7(Z),11(Z)-HeptacosadieneOrganism Studied
HormonalReduced EcdysoneMarked DecreaseDrosophila melanogaster
NutritionalDietary Conjugated Linoleic Acid (CLA)Significant Decrease (up to 65%)Drosophila melanogaster
DevelopmentalAgingDecrease with AgeDrosophila melanogaster

Chemosensory Perception Mechanisms of 7 Z ,11 Z Heptacosadiene

Gustatory Receptor-Mediated Detection of 7(Z),11(Z)-Heptacosadiene

The primary mode of detecting 7(Z),11(Z)-Heptacosadiene is through direct contact, a process mediated by gustatory receptors. This system is tuned to perceive the pheromone at close range, initiating crucial courtship behaviors in males.

7(Z),11(Z)-Heptacosadiene is a cuticular hydrocarbon, a class of compounds characterized by their low volatility. This property means the pheromone does not readily evaporate into the air. Consequently, its detection requires direct physical contact between the male fly and the female's cuticle where the pheromone is present. This close-range tasting mechanism ensures that courtship behaviors are typically initiated only when a male is in immediate proximity to a potential mate.

The detection of 7(Z),11(Z)-Heptacosadiene is not mediated by traditional G protein-coupled receptors, but rather by a family of ion channels known as Degenerin/Epithelial Sodium Channels (DEG/ENaC). dartmouth.edu Research has identified several subunits of the pickpocket (ppk) gene family as essential for this process. nih.govnih.gov Specifically, the subunits ppk23, ppk25, and ppk29 are co-expressed and function together to form a pheromone-sensing ion channel. nih.govnih.govnih.gov Studies have shown that mutations in the ppk23 gene disrupt a male fly's behavioral response to the female aphrodisiac pheromone 7(Z),11(Z)-Heptacosadiene. nih.gov Further research using in vivo calcium imaging demonstrated that cells ectopically co-expressing ppk23, ppk25, and ppk29 become responsive to 7(Z),11(Z)-Heptacosadiene, indicating that this channel complex is sufficient to sense the pheromone. nih.gov This suggests that the DEG/ENaC channel may be directly gated by the pheromone, or it plays a critical role in controlling the excitability of the sensory neurons that detect it. nih.gov

Table 1: DEG/ENaC Subunits in 7(Z),11(Z)-Heptacosadiene Detection

Subunit Gene Family Function in Pheromone Detection
ppk23 Pickpocket (DEG/ENaC) Required for behavioral response to 7,11-HD; part of the receptor channel complex. nih.govnih.gov
ppk25 Pickpocket (DEG/ENaC) Required for male response to female pheromones; part of the receptor channel complex. dartmouth.edunih.gov

| ppk29 | Pickpocket (DEG/ENaC) | Required for activation of male courtship; part of the receptor channel complex. nih.govnih.gov |

The neurons expressing these critical ppk subunits are located in specialized sensory organs. The ppk23 gene is expressed in a subpopulation of sexually dimorphic, gustatory-like chemosensory neurons found in bristles on the fly's legs and wings. nih.gov These bristles are distinct from those that express receptors for feeding-related tastes. nih.gov This anatomical localization is significant, as the male fly uses its legs to tap and stroke the female during courtship, allowing the chemosensory bristles on his legs to make direct contact with the female's cuticle and detect the low-volatility 7(Z),11(Z)-Heptacosadiene.

Olfactory Receptor-Mediated Perception of Volatile Derivatives of 7(Z),11(Z)-Heptacosadiene

While 7(Z),11(Z)-Heptacosadiene itself is detected by taste, it also serves as a precursor to a more volatile compound, (Z)-4-undecenal (Z4-11Al), which acts as a species-specific, long-range sex pheromone. biorxiv.org This volatile derivative is detected by the olfactory system.

The volatile derivative Z4-11Al is detected by a specific olfactory receptor, Or69aB. biorxiv.org This receptor is expressed in olfactory sensory neurons located in antennal sensilla known as ab9A. biorxiv.org The Or69aB receptor is specifically tuned to Z4-11Al, allowing D. melanogaster to distinguish its own species from close relatives, such as D. simulans, which does not respond to this pheromone. biorxiv.org This ensures that the long-range olfactory signal specifically attracts mates of the same species.

The gene that codes for the pheromone receptor Or69aB, Or69a, produces two different receptor proteins through alternative splicing: Or69aB and Or69aA. biorxiv.org These two receptors are co-expressed in the same olfactory sensory neurons. While Or69aB is tuned to the pheromone Z4-11Al, the Or69aA receptor is tuned to various terpenoid alcohols, which are common food-related odorants found in fruit and yeast. biorxiv.org This co-expression allows the neuron to integrate both sex-specific pheromonal cues and general habitat or food-related cues. This dual-function system highlights an elegant evolutionary strategy that links the search for a mate with the search for suitable food resources, increasing the efficiency of finding both. biorxiv.org

Table 2: Olfactory Receptors for 7(Z),11(Z)-Heptacosadiene Derivative

Receptor Gene Ligand(s) Function
Or69aB Or69a Z4-11Al (pheromone) Species-specific, long-range mate attraction. biorxiv.org

| Or69aA | Or69a | Terpenoid alcohols (food odors) | Detection of habitat and food cues. biorxiv.org |

Neural Circuitry Mediation of Species-Specific, Long-Range Communication

The perception of 7(Z),11(Z)-Heptacosadiene, a key cuticular hydrocarbon pheromone in Drosophila melanogaster, provides a clear example of how neural circuits mediate species-specific behaviors, particularly in the context of reproductive isolation. While this compound is poorly volatile and primarily detected upon contact, its perception is crucial for mate choice and triggers behaviors that can be considered part of a long-range communication strategy within a habitat. nih.gov

In Drosophila, the neural basis for the differing reactions to 7(Z),11(Z)-Heptacosadiene between sibling species D. melanogaster and D. simulans lies not in the peripheral sensory neurons, but in the central processing of the pheromonal signal. nih.gov Males of both species detect the compound using homologous peripheral sensory neurons, specifically a subset of neurons expressing the ion channel ppk23. nih.gov These gustatory receptor neurons (GRNs) are located on the male's forelegs and are essential for detecting female pheromones. nih.gov

Once detected, the signal is transmitted to a cluster of approximately 20 male-specific interneurons in the brain known as P1 neurons. nih.gov The activation of these P1 neurons is a critical step for initiating courtship behavior. nih.gov The species-specific behavioral output—attraction and courtship promotion in D. melanogaster versus repulsion and courtship suppression in D. simulans—is determined by the balance of excitatory and inhibitory inputs to these P1 neurons. nih.gov

In D. melanogaster, the signal from the ppk23+ sensory neurons is relayed via ascending vAB3 neurons, which provide a direct excitatory input to the P1 neurons. nih.gov This results in a net excitation of the P1 cluster, promoting courtship. nih.govresearchgate.net Conversely, in D. simulans, while the homologous neurons exist, the balance is shifted. The pheromone signal leads to a transformation from an excitatory signal into an inhibitory one, thus suppressing the courtship-promoting P1 neurons. nih.gov This differential propagation of the pheromonal signal through a central circuit is a key evolutionary modification underlying the reproductive barrier between these two species. nih.gov

Furthermore, research has identified a volatile enzymatic derivative of 7(Z),11(Z)-Heptacosadiene, (Z)-4-undecenal (Z4-11Al), which functions as a species-specific, long-range attractant for D. melanogaster. nih.gov This olfactory channel involves twin receptors, Or69aB and Or69aA, which are co-expressed in the same olfactory sensory neurons. nih.gov This dual-function channel, sensitive to both a sex pheromone and food-related odorants, feeds into a neural circuit that mediates long-range attraction, further highlighting the sophisticated neural mechanisms that have evolved for species-specific communication. nih.gov

Neural Component Species Function in 7(Z),11(Z)-Heptacosadiene Perception Behavioral Outcome
ppk23+ Sensory Neurons D. melanogaster & D. simulansPeripheral detection of the pheromone on the forelegs. nih.govSignal initiation.
vAB3 Neurons D. melanogasterTransmit excitatory signals from sensory neurons to P1 neurons. nih.govPromotes P1 neuron activation.
mAL Neurons D. simulans (implicated)Provide inhibitory input to P1 neurons. nih.govSuppresses P1 neuron activation.
P1 Neurons D. melanogasterIntegrate excitatory and inhibitory inputs; net excitation occurs. nih.govresearchgate.netCourtship promotion.
P1 Neurons D. simulansIntegrate excitatory and inhibitory inputs; net inhibition occurs. nih.govCourtship suppression.
Or69aB/Or69aA Receptors D. melanogasterDetect the volatile derivative (Z)-4-undecenal for long-range attraction. nih.govFlight attraction.

Interaction of 7(Z),11(Z)-Heptacosadiene with Cuticular Proteins (e.g., CPF Family Lipocalins)

Cuticular proteins are essential for a variety of functions in insects, including forming the structural basis of the cuticle and participating in chemosensory processes. Lipocalins are a diverse family of small, extracellular proteins known for transporting small hydrophobic molecules. nih.govnih.gov In mammals, certain lipocalins function as odorant-binding proteins (OBPs) that carry pheromones through the aqueous nasal mucus to olfactory receptors. nih.govcnr.it

While there is a large expansion of lipocalin genes in some arthropods, suggesting a potential role in chemical communication, they have not been definitively identified as carriers of semiochemicals in insects like Drosophila. nih.gov Instead, other protein families, also termed Odorant-Binding Proteins (OBPs) but structurally unrelated to lipocalins, and Chemosensory Proteins (CSPs), are the primary carriers of odorants and pheromones identified in insects. nih.gov

The specific interaction between 7(Z),11(Z)-Heptacosadiene and a "CPF (Cuticular Protein Family) of lipocalins" is not documented in the current scientific literature. The CPF family described in arthropods refers to a group of structural cuticular proteins, not lipocalins. nih.gov Therefore, the following subsections on structural models and energetics are based on the general principles of lipocalin structure and function, as specific data for 7(Z),11(Z)-Heptacosadiene and CPF lipocalins are not available.

Proposed Structural Models of Binding Pockets

Generally, lipocalins share a highly conserved tertiary structure despite significant sequence diversity. nih.gov The characteristic lipocalin fold is an eight-stranded antiparallel β-barrel that forms a cup-shaped cavity, or calyx. researchgate.netmdpi.com This internal calyx serves as the binding pocket for small, hydrophobic ligands. nih.gov

Hypothetical Binding Pocket Model: If a lipocalin were to bind 7(Z),11(Z)-Heptacosadiene, the binding pocket would be predominantly lined with hydrophobic amino acid residues. The long, flexible aliphatic chain of the heptacosadiene molecule would likely fold to fit within the confines of the β-barrel. The specificity of binding would be determined by the precise size, shape, and chemical nature of the calyx. The entry to this pocket is controlled by a series of loops at one end of the barrel, which can act as a "gate," regulating ligand access to the binding site. mdpi.comnih.gov The binding of a ligand often induces a conformational change in the protein, which can be critical for its interaction with a receptor. nih.gov For a long-chain hydrocarbon like 7(Z),11(Z)-Heptacosadiene, the binding pocket would need to be sufficiently deep and voluminous to accommodate the entire molecule.

Energetic Considerations of Complex Formation

The binding of a hydrophobic ligand like 7(Z),11(Z)-Heptacosadiene to a protein pocket is an energetically driven process. The formation of this protein-ligand complex would be governed by a negative change in Gibbs free energy (ΔG), indicating a spontaneous and favorable reaction.

Key Energetic Contributions (Theoretical):

Van der Waals Interactions: Numerous weak van der Waals forces would form between the atoms of the hydrocarbon chain and the nonpolar side chains of the amino acids lining the binding pocket, contributing to the stability of the complex.

Without experimental data, these considerations remain theoretical for the specific case of 7(Z),11(Z)-Heptacosadiene and any potential lipocalin interaction.

Ecological and Evolutionary Roles of 7 Z ,11 Z Heptacosadiene

Role in Intraspecific Communication and Reproductive Behavior

Within a species, 7(Z),11(Z)-Heptacosadiene is a critical signaling molecule, primarily acting as a female-specific sex pheromone in Drosophila melanogaster. It orchestrates a series of male courtship behaviors essential for successful mating.

7(Z),11(Z)-Heptacosadiene is the predominant female-specific courtship pheromone of the fruit fly, D. melanogaster. caymanchem.combertin-bioreagent.com Its presence on the female cuticle acts as a potent aphrodisiac, triggering courtship behavior in conspecific males. elifesciences.org This chemical cue is one of the first signals a male receives upon encountering a potential mate, initiating the complex sequence of courtship rituals. nih.gov The compound is part of a suite of cuticular hydrocarbons that mediate the mating and social behaviors of the insect. bertin-bioreagent.comelifesciences.org

A hallmark of the D. melanogaster courtship display is the unilateral wing extension and vibration performed by the male. Research has demonstrated that 7(Z),11(Z)-Heptacosadiene directly elicits this specific response. nih.govresearchgate.net Bioassays using synthetic (Z,Z)-7,11-heptacosadiene have shown a dose-dependent response in male flies, confirming its role as the most potent aphrodisiac for inducing this key courtship element. caymanchem.combertin-bioreagent.comresearchgate.net Along with the related compound 7,11-nonacosadiene, it reinforces the wing vibration response induced by other underlying pheromones. nih.gov

The presence of 7(Z),11(Z)-Heptacosadiene is a decisive factor in male mate choice, promoting courtship towards females of the same species. D. melanogaster males show a distinct preference for courting females that express this compound. nih.gov This preference acts as a crucial mechanism for species recognition, ensuring that reproductive efforts are directed towards appropriate mates. The pheromone is detected by gustatory receptor neurons on the male's forelegs, which express the ion channel ppk23, initiating a neural cascade that results in courtship activation. nih.gov

Contribution to Interspecific Reproductive Isolation

Beyond its role within a species, 7(Z),11(Z)-Heptacosadiene is instrumental in preventing hybridization between closely related species, a process known as reproductive isolation.

A primary mechanism of reproductive isolation between the sibling species Drosophila melanogaster and Drosophila simulans is the stark difference in their female cuticular hydrocarbon profiles. nih.gov While D. melanogaster females produce large quantities of 7(Z),11(Z)-Heptacosadiene, it is largely absent in D. simulans females. nih.govnih.gov Instead, the predominant CHC in D. simulans females is 7-tricosene (B1233067) (7-T). nih.govnih.gov This chemical divergence serves as a reliable signal for species identification during courtship. nih.gov

The opposing effect of 7(Z),11(Z)-Heptacosadiene on males of the two species is a critical factor in preventing interspecific mating. While it stimulates D. melanogaster males, its presence on D. melanogaster females suppresses or deters courtship from D. simulans males. nih.govnih.govnih.gov This demonstrates that the same chemical signal can have opposite behavioral valences in closely related species, reinforcing reproductive barriers. nih.gov

**Table 1: Predominant Female Cuticular Hydrocarbons in D. melanogaster and *D. simulans***

Species Predominant CHC Relative Abundance (%) Role in Male Courtship
Drosophila melanogaster 7,11-Heptacosadiene (7,11-HD) 30.6 ± 1.4 nih.gov Stimulant/Aphrodisiac elifesciences.org
Drosophila simulans 7-Tricosene (7-T) 61.2 ± 3.1 nih.gov Main CHC nih.govnih.gov

The observed differences in CHC profiles between D. melanogaster and D. simulans have a genetic basis. nih.gov Studies involving fine-scale deficiency mapping have identified multiple genomic regions on the third chromosome that influence the production and interspecific divergence of CHCs. nih.govnih.gov Research has highlighted the role of specific genes in this process. For instance, the gene desat1 has been shown to affect the interspecific divergence in at least one CHC compound between these species. nih.govnih.gov However, another related gene, desat2, did not show an effect on interspecific divergence, indicating that a complex set of genes contributes to the evolution of these species-specific pheromone signals. nih.govnih.gov The genetic architecture underlying the evolution of male preference for these different pheromones is also complex, with studies identifying a major locus on the X chromosome that influences the response to 7,11-HD. nih.govscienceopen.com

Neural Mechanisms Underlying Species-Specific Recognition

The recognition of 7(Z),11(Z)-Heptacosadiene (7,11-HD) as a species-specific signal in Drosophila melanogaster is not based on direct contact alone. Research has uncovered a sophisticated olfactory channel that translates the low-volatility cuticular hydrocarbon into a long-range attractant. It has been discovered that 7,11-HD serves as the biosynthetic precursor to a more volatile pheromone, (Z)-4-undecenal (Z4-11Al), which is released by female flies to attract both males and females from a distance. nih.gov

The neural basis for the detection of this signal involves a specialized olfactory system with a dual affinity for both sex and food-related odorants. nih.gov This is mediated by twin olfactory receptors, Or69aA and Or69aB, which are encoded by the same gene and are co-expressed within the same olfactory sensory neurons. nih.gov While one receptor (Or69aA) is tuned to food odors, the other (Or69aB) is specifically tuned to the female-produced pheromone Z4-11Al. nih.gov This elegant mechanism allows flies to use a single neural circuit to integrate cues about potential mates and food resources, which are often co-located in their natural environment of fermenting fruit. nih.gov

This system is highly species-specific, a critical component for reproductive isolation. The close sibling species, D. simulans, shares the same food resources but does not respond to Z4-11Al, demonstrating that this olfactory channel plays a key role in distinguishing potential mates of the correct species. nih.gov This specificity underscores how natural and sexual selection can collaborate on a single gene, creating a pathway that has the potential to drive speciation. nih.gov

Geographic Variation in Heptacosadiene Production and its Ecological Implications

Significant geographic variation exists in the cuticular hydrocarbon (CHC) profiles of Drosophila melanogaster populations, particularly concerning the primary dienes produced by females. This variation is a classic example of local adaptation. Females from temperate regions predominantly produce 7,11-Heptacosadiene (7,11-HD). In contrast, females from West African and Caribbean strains produce high levels of a different isomer, 5,9-Heptacosadiene (5,9-HD), with lower corresponding levels of 7,11-HD. nih.gov

This difference in isomer production is rooted in the flies' genetic makeup. The biosynthesis of these dienes involves a series of enzymatic steps, including the action of specific desaturase enzymes that create double bonds at particular positions on the hydrocarbon chain. nih.govelifesciences.org The initial desaturation at the 7th carbon position is performed by the Desat1 enzyme. nih.gov A subsequent, female-specific desaturase (DesatF) is responsible for creating the second double bond, resulting in 7,11-dienes. nih.gov In the African populations, a different desaturase, likely Desat2, is expressed, which leads to the production of 5,9-dienes. elifesciences.orgnih.gov This demonstrates a clear genetic switch that results in distinct pheromone profiles for different geographic populations.

Population TypePrimary Diene IsomerKey Desaturase Activity
Temperate (e.g., Canton-S)7,11-Heptacosadiene (7,11-HD)Desat1, DesatF
Tropical (e.g., West African, Caribbean)5,9-Heptacosadiene (5,9-HD)Desat1, Desat2

When populations produce and prefer different pheromone blends—such as the 7,11-HD common in temperate zones versus the 5,9-HD of tropical zones—it can establish a significant pre-mating reproductive barrier. nih.govsciencedaily.com Males from one population may not recognize females from another as suitable mates, or courtship may be less successful, reducing gene flow between the populations. sciencedaily.com This process, where divergent adaptation to different environments leads to reproductive isolation, is known as ecological speciation. elifesciences.org The evolution of a unique olfactory channel for a pheromone derived from 7,11-HD in D. melanogaster, which is absent in its sibling species D. simulans, exemplifies a mechanism that reinforces these species boundaries and highlights how such adaptations can contribute to the formation and maintenance of new species. nih.gov

Broader Semiochemical Functions of 7(Z),11(Z)-Heptacosadiene and its Derivatives

The role of 7(Z),11(Z)-Heptacosadiene extends beyond the cuticle of the fly itself. Chemical analysis of frass (fecal deposits) from D. melanogaster reveals that these spots contain a rich profile of behaviorally active compounds, creating a chemical signature on the environment. nih.govnih.gov Specifically, feces from female flies contain significantly higher amounts of 7,11-HD compared to male feces. nih.gov

These pheromone-laced fecal deposits act as a powerful signal for both aggregation and feeding. nih.govnih.govmpg.de Fruit that has been marked with fly frass is more attractive to other flies, recruiting them to the food source. nih.govmpg.de The presence of these chemical cues, including 7,11-HD, not only brings flies together, increasing opportunities for mating, but also stimulates feeding behavior. nih.govnih.gov This indicates that 7,11-HD is part of a broader semiochemical landscape left by the flies, providing information about the presence, sex, and species of conspecifics, thereby influencing social behaviors beyond direct courtship. nih.gov

The courtship-stimulating effect of the female-produced 7,11-HD does not occur in a chemical vacuum. Its perception and the resulting male behavior are heavily modulated by interaction with other pheromones, particularly male-produced anti-aphrodisiacs. During mating, males transfer compounds such as (Z)-7-Tricosene (7-T) and cis-Vaccenyl Acetate (cVA) to the female. nih.govmdpi.com

(Z)-7-Tricosene, a major component of the male CHC profile, is largely absent in virgin females. mdpi.com After copulation, its presence on the female's cuticle acts as a potent anti-aphrodisiac, inhibiting courtship attempts from other males. nih.govmdpi.complos.org Mated females also begin to synthesize 7-T themselves, further signaling their unreceptive status. mdpi.com Similarly, cVA, a volatile pheromone transferred in the male's seminal fluid, strongly inhibits male courtship. nih.gov Therefore, the attractive signal of 7,11-HD on a virgin female is effectively overridden or masked by the presence of 7-T and cVA after she has mated. This chemical interplay ensures that males focus their courtship efforts on virgin females, demonstrating a complex system of checks and balances in pheromonal communication.

Advanced Methodologies for 7 Z ,11 Z Heptacosadiene Research

Spectrometric and Chromatographic Techniques for Identification and Quantification

Advanced analytical techniques are crucial for the precise identification, quantification, and spatial analysis of 7(Z),11(Z)-Heptacosadiene, a key cuticular hydrocarbon and pheromone in various insect species. These methods provide the sensitivity and specificity required to detect and measure this compound in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of cuticular hydrocarbons (CHCs) like 7(Z),11(Z)-Heptacosadiene. nih.govnih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a complex mixture. nih.gov In the context of 7(Z),11(Z)-Heptacosadiene research, GC-MS is used to analyze extracts from insect cuticles to determine the presence and relative abundance of this specific diene. nih.govnih.gov

The process typically involves extracting CHCs from the insect using a non-polar solvent like hexane. nih.gov This extract is then injected into the GC-MS system. The gas chromatograph separates the different hydrocarbons based on their boiling points and interactions with the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. By comparing the retention time and mass spectrum of a peak to that of a known standard, researchers can confirm the identity of 7(Z),11(Z)-Heptacosadiene. peerj.com

GC-MS is not only qualitative but also quantitative. By creating a calibration curve with known concentrations of a synthetic 7(Z),11(Z)-Heptacosadiene standard, the amount of the compound in a biological sample can be accurately determined. pnas.org This quantitative data is essential for studies on pheromone production levels, the effects of environmental factors on CHC profiles, and the correlation between CHC abundance and behavioral responses. core.ac.ukbiorxiv.org For example, studies have used GC-MS to investigate how post-eclosion temperature affects the CHC profile of Drosophila melanogaster and to correlate CHC abundance with mating success in Anopheles gambiae. core.ac.ukbiorxiv.org

Table 1: GC-MS Parameters for Cuticular Hydrocarbon Analysis

ParameterTypical SettingReference
Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) nih.gov
Injector Temperature 290 °C nih.gov
Oven Temperature Program Initial 150 °C, ramp at 5 °C/min to 320 °C nih.gov
Carrier Gas Helium nih.gov
MS Detector Temperature 325 °C nih.gov
Ionization Mode Electron Ionization (EI) core.ac.uk

This table provides a general example of GC-MS parameters; specific conditions may vary depending on the instrument and the specific research question.

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis (e.g., MALDI-TOF MSI)

For the analysis of 7(Z),11(Z)-Heptacosadiene, which is a non-polar hydrocarbon, a specialized matrix like lithium 2,5-dihydroxybenzoate (B8804636) (LiDHB) can be used to enhance ionization. researchgate.net MSI studies have successfully mapped the distribution of pheromones on the surface of Drosophila melanogaster, showing, for instance, that female-specific dienes like 7,11-HD are present on the wings and legs. researchgate.net This spatial information is critical for understanding how these chemical signals are transmitted and perceived during courtship and other social interactions.

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a sensitive analytical technique used for the analysis of volatile and semi-volatile organic compounds. This method is particularly useful for analyzing airborne pheromones or compounds collected from the headspace of an insect. Instead of solvent extraction, samples are collected onto an adsorbent tube. The tube is then heated in a thermal desorber, and the released volatile compounds are cryo-focused and then introduced into the GC-MS system for separation and detection. nih.gov

In the context of 7(Z),11(Z)-Heptacosadiene research, TD-GC-MS can be employed to study the release of this pheromone into the environment. For example, it has been used to analyze the volatile compounds released by insects, which can include breakdown products or related signaling molecules. nih.gov This technique offers high sensitivity and avoids the use of solvents, which can sometimes interfere with the analysis of trace-level compounds.

Direct Analysis in Real Time Mass Spectrometry (DART MS)

Direct Analysis in Real Time Mass Spectrometry (DART MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. nih.govpnas.orgnih.gov It works by directing a heated stream of inert gas, such as helium or nitrogen, containing excited-state atoms or molecules (metastables) at the sample surface. nih.gov This process desorbs and ionizes the analytes, which are then drawn into the mass spectrometer for analysis.

DART MS has been successfully applied to the analysis of cuticular hydrocarbons directly from the surface of living insects. pnas.org This is a significant advantage over traditional methods that require sacrificing the animal for solvent extraction. pnas.orgpnas.org Researchers can obtain a chemical profile of an individual insect, and because the process is non-lethal, the same insect can be used for subsequent behavioral experiments. pnas.org DART MS has been used to identify various cuticular hydrocarbons on Drosophila melanogaster, revealing differences between males and females and even spatial variations in the distribution of certain compounds. pnas.org This real-time, non-invasive approach opens up new possibilities for studying the dynamic changes in an insect's chemical profile in response to various stimuli or physiological states. rsc.org

Table 2: Comparison of Advanced Analytical Techniques for 7(Z),11(Z)-Heptacosadiene Research

TechniquePrincipleSample PreparationKey AdvantageApplication Example
GC-MS Separation by chromatography, detection by mass spectrometry.Solvent extraction of CHCs.High resolution and quantification of individual CHCs. nih.govnih.govDetermining the precise composition and quantity of CHCs in an insect extract. nih.gov
MALDI-TOF MSI Laser-induced desorption/ionization from a matrix-coated sample.Application of a matrix to the sample surface.Visualization of the spatial distribution of CHCs on the insect body. researchgate.netnih.govMapping the location of 7(Z),11(Z)-Heptacosadiene on the wings and legs of Drosophila. researchgate.net
TD-GC-MS Thermal release of volatiles from a sorbent tube followed by GC-MS analysis.Collection of airborne compounds onto a sorbent tube.High sensitivity for volatile and semi-volatile compounds without solvent use. nih.govAnalyzing the volatile pheromones released by an insect. nih.gov
DART MS Ambient ionization by excited-state gas stream.Minimal to none.Rapid, non-lethal analysis of living insects. pnas.orgpnas.orgObtaining a real-time chemical profile from an individual insect before and after a behavioral assay. pnas.org

This table provides a simplified comparison of the techniques discussed.

Chemical Synthesis Strategies for 7(Z),11(Z)-Heptacosadiene

The availability of synthetic 7(Z),11(Z)-Heptacosadiene is essential for a wide range of research, including behavioral bioassays, electrophysiological studies, and the development of pest management strategies. Chemical synthesis provides a pure source of the compound, allowing researchers to control the exact amount and isomeric purity used in their experiments.

Modified Alkylation Procedures

The synthesis of long-chain alkenes like 7(Z),11(Z)-Heptacosadiene often involves the formation of new carbon-carbon bonds. Alkylation reactions are a fundamental tool for this purpose, where an alkyl group is transferred from one molecule to another. numberanalytics.com In the context of synthesizing complex alkenes, modified alkylation procedures are employed to achieve the desired regioselectivity and stereoselectivity. nih.gov

One common strategy involves the use of organometallic reagents, such as Grignard reagents or organocuprates, which act as nucleophiles to attack an electrophilic carbon, often an alkyl halide or a tosylate. nih.gov The specific choice of reagents and reaction conditions is critical to control the formation of the double bonds in the desired (Z) configuration. For the synthesis of a diene like 7(Z),11(Z)-Heptacosadiene, a multi-step approach is typically required, involving the coupling of smaller, functionalized building blocks. This might involve, for example, the alkylation of an alkyne followed by a stereoselective reduction to the (Z)-alkene.

More advanced strategies can include cross-coupling reactions catalyzed by transition metals like palladium or nickel, which allow for the precise formation of carbon-carbon bonds between different types of organic molecules. nih.gov While the specific, detailed synthesis of 7(Z),11(Z)-Heptacosadiene via a modified alkylation procedure is not extensively detailed in the provided search results, the general principles of alkene synthesis through alkylation and cross-coupling are well-established in organic chemistry and are applicable to the construction of this molecule. google.comacs.orglibretexts.org

Use of Organometallic Reagents (e.g., Grignard Reagents with Nickel Catalysts)

The synthesis of specific alkene isomers like 7(Z),11(Z)-Heptacosadiene requires precise control over the geometry of the double bonds. Organometallic chemistry offers powerful tools for such stereoselective transformations. Nickel-catalyzed cross-coupling reactions involving Grignard reagents are a prominent method for forming carbon-carbon bonds. acs.orgresearchgate.net This approach is particularly useful for coupling different molecular fragments. For instance, a dienyl phosphate (B84403) could be coupled with a suitable alkyl Grignard reagent in the presence of a nickel catalyst, such as NiCl2(dppe), to form a substituted diene. acs.orgresearchgate.net While a specific documented synthesis of 7(Z),11(Z)-Heptacosadiene using this exact method is not prominent in the literature, the principles of nickel-catalyzed coupling are fundamental in synthetic organic chemistry for constructing complex molecules from simpler precursors. acs.org The reaction's utility lies in its ability to create new C-C bonds with high efficiency and control. researchgate.net

Stereo-selective Synthesis of Isomers

Achieving the correct (Z,Z) stereochemistry of the double bonds is critical for the biological activity of 7(Z),11(Z)-Heptacosadiene. Several strategies in organic synthesis are employed to control the geometry of alkenes.

One of the most classic and effective methods for generating Z-alkenes is the Wittig reaction . lumenlearning.comlibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.org For the synthesis of Z-alkenes, non-stabilized ylides are typically used, as they react to form the Z-isomer with high selectivity. organic-chemistry.orgwikipedia.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined by the structures of the carbonyl compound and the ylide, avoiding the mixtures often produced by other elimination reactions. libretexts.org

Another advanced strategy involves palladium-catalyzed dienylation. Recent studies have shown that the stereochemical outcome of these reactions can be controlled by the choice of phosphine (B1218219) ligand. For example, a reaction using a Xantphos ligand can produce Z-dienes with very high selectivity (>30:1 Z/E), while using a different ligand like dppbz produces the E-isomer. nih.gov This ligand-driven stereodivergence allows for the synthesis of either diene diastereomer from a single starting reagent, offering remarkable efficiency and control. nih.govacs.org

Behavioral Assays and Neurophysiological Recordings

To understand the function of a pheromone, its effect on behavior must be quantified, and the neural activity it evokes must be recorded.

Behavioral Assays: A variety of standardized behavioral assays are used to measure the impact of 7(Z),11(Z)-Heptacosadiene on Drosophila social behavior. springernature.comrug.nl The most common is the courtship assay , where the interactions between a male and a female (or a pheromone-perfumed target) are observed and scored. mpg.de Parameters such as courtship latency (time to start), wing vibration, and copulation attempts are measured to quantify the aphrodisiac effect of the compound. nih.gov These assays have shown that 7(Z),11(Z)-Heptacosadiene is a potent inducer of male courtship behavior. pnas.org

Neurophysiological Recordings: These techniques measure the electrical activity of neurons in response to a stimulus. At the periphery, single-sensillum recording (SSR) is used to measure the firing of action potentials from individual olfactory sensory neurons housed within sensilla on the antenna. frontiersin.org This method is often used in conjunction with heterologous expression to determine the specific ligands for a given receptor. To understand how pheromone information is processed in the brain, researchers use in-vivo calcium imaging. By expressing a genetically encoded calcium indicator like GCaMP in specific neurons (e.g., P1 neurons, which are critical for courtship), scientists can visualize neural activity in real-time as the fly is exposed to the pheromone. nih.gov These recordings have shown that gustatory neurons expressing ppk23 on the male foreleg respond to 7(Z),11(Z)-Heptacosadiene, and this activation is required to trigger the downstream neural circuits that elicit courtship. nih.gov Electrophysiological recordings from larval neuromuscular junctions also serve as a model system for studying synaptic transmission, providing insights into the fundamental properties of neural communication that underlie these behaviors. youtube.com

Electrophysiological Recordings (e.g., Electroantennography, Single Sensillum Recordings)

Electrophysiological techniques provide direct insight into the neural detection of pheromones by measuring the electrical activity of olfactory sensory neurons (OSNs). nih.gov These methods are crucial for identifying which neurons respond to 7,11-HD and characterizing the nature of that response. The primary techniques used are electroantennography (EAG) and single sensillum recording (SSR). frontiersin.orgresearchgate.net

Electroantennography (EAG): This technique measures the summed potential of multiple OSNs across the antenna. researchgate.net It is an effective tool for quickly screening which compounds elicit a general olfactory response. researchgate.net While EAG is widely used for volatile pheromones, its application for non-volatile contact pheromones like 7,11-HD is different, as these are typically detected by gustatory receptors on the legs or proboscis upon physical contact, not by antennae in flight. nih.gov

Single Sensillum Recording (SSR): SSR offers much higher resolution by measuring the firing of individual OSNs within a single olfactory or gustatory sensillum. frontiersin.orgresearchgate.net This method allows researchers to determine the specific tuning of a neuron to a particular compound. nih.gov For contact pheromones like 7,11-HD, SSR is performed on gustatory sensilla, typically on the forelegs, which males use to tap females to sense their cuticular hydrocarbons. nih.gov This technique is essential for identifying the specific receptor neurons that detect 7,11-HD and trigger courtship initiation. nih.gov Studies have shown that specific neurons in the male's brain, known as P1 neurons, are activated upon detection of excitatory pheromones like 7,11-HD, a process that is required for the initiation of courtship. nih.gov

The following table compares the application of EAG and SSR in the context of 7,11-HD research.

Technique Principle Application to 7,11-HD Research Advantages Limitations
Electroantennography (EAG) Records summed electrical potential from many neurons across the antenna. researchgate.netLimited applicability, as 7,11-HD is a non-volatile contact pheromone primarily detected by gustatory receptors, not olfactory ones on the antennae. nih.govGood for rapid screening of volatile compounds. researchgate.netLacks single-neuron resolution; not suitable for non-volatile contact pheromones. frontiersin.org
Single Sensillum Recording (SSR) Records action potentials from individual sensory neurons within a single sensillum. researchgate.netEssential for identifying the specific gustatory receptor neurons (GRNs) on the male's legs that respond to 7,11-HD upon contact with the female cuticle. nih.govProvides high-resolution data on the specificity and sensitivity of individual neurons. nih.govTechnically demanding; samples only a small subset of neurons at a time. frontiersin.org

Calcium Imaging of Neural Circuits

Calcium imaging is a powerful technique that allows researchers to visualize the activity of large populations of neurons simultaneously and link them to specific behaviors. nih.govnih.gov This is typically achieved using genetically encoded calcium indicators (GECIs), such as GCaMP, which are proteins that fluoresce upon binding to calcium ions (Ca²⁺). nih.gov Since Ca²⁺ influx is a key step in neuronal activation, the resulting fluorescence provides a direct proxy for neural activity. nih.gov

This methodology has been instrumental in mapping the neural circuits that process pheromonal information. While broad research in this area is extensive, a specific study demonstrated the power of calcium imaging in understanding the reception of 7,11-HD. Researchers investigated whether a receptor channel formed by three proteins from the pickpocket (ppk) family—ppk25, ppk29, and ppk23—could sense the pheromone. nih.gov

In the experiment, these three ppk genes were ectopically expressed in "M" cells, a type of neuron that is normally activated by male anti-aphrodisiac pheromones but not female aphrodisiacs. nih.gov Using in vivo calcium imaging, the study found that these modified "M" cells showed significant activation when stimulated with 7,11-HD. nih.gov This finding provided strong evidence that the channel formed by ppk25, ppk29, and ppk23 is sufficient to sense 7,11-HD, likely acting as a receptor complex. nih.gov This elegant use of calcium imaging directly linked a specific molecular receptor to the detection of 7,11-HD.

The components of this advanced methodological approach are summarized below.

Component Description Role in 7,11-HD Research
Genetically Encoded Calcium Indicator (GECI) A protein (e.g., GCaMP) that fluoresces when it binds to calcium ions. nih.govUsed to visualize neuronal activity in response to a pheromone stimulus in living organisms.
Genetic Manipulation Ectopic expression of genes of interest (ppk23, ppk25, ppk29) in a specific, normally unresponsive, neuron type ("M" cells). nih.govTo test if the protein products of these genes are sufficient to confer sensitivity to 7,11-HD. nih.gov
In Vivo Imaging A microscopy technique (e.g., two-photon microscopy) used to record the fluorescence changes in the GECI in a live animal. nih.govnih.govAllowed for the direct observation of "M" cell activation specifically in response to the application of 7,11-HD. nih.gov
Behavioral Correlation The study also observed that males with this ectopic expression showed decreased male-female courtship. nih.govLinked the molecular detection of the pheromone by the engineered cells to a quantifiable change in a complex behavior.

Q & A

Q. How should ethical considerations be integrated into studies involving 7(Z),11(Z)-Heptacosadiene?

  • Methodological Answer : For human subject research (e.g., dermal absorption studies), obtain IRB approval and document informed consent. For ecological work, comply with Nagoya Protocol guidelines for biodiversity access. Disclose conflicts of interest (e.g., industry funding) and adhere to FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.